2-Bromo-3-chloropyridine-4-boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

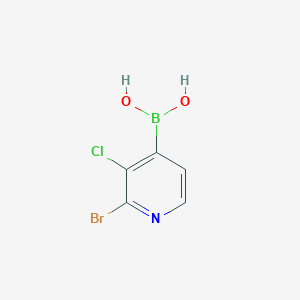

2-Bromo-3-chloropyridine-4-boronic acid is a heterocyclic organic compound that contains both bromine and chlorine atoms attached to a pyridine ring, along with a boronic acid functional group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatility in forming carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method is the bromination of 3-chloropyridine, followed by lithiation and subsequent reaction with a boronic ester to yield the desired boronic acid .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 2-Bromo-3-chloropyridine-4-boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions:

Palladium Catalyst: Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0)

Base: Potassium carbonate or sodium hydroxide

Solvent: Tetrahydrofuran or dimethylformamide

Temperature: Typically between 50-100°C

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Aplicaciones Científicas De Investigación

2-Bromo-3-chloropyridine-4-boronic acid is widely used in scientific research due to its role in Suzuki-Miyaura coupling reactions. These reactions are crucial for the synthesis of complex organic molecules, including:

Mecanismo De Acción

The mechanism of action of 2-Bromo-3-chloropyridine-4-boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-bromine bond, forming a palladium-bromide complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex, replacing the bromide.

Reductive Elimination: The palladium catalyst facilitates the formation of a new carbon-carbon bond, regenerating the palladium catalyst for further reactions.

Comparación Con Compuestos Similares

- 2-Chloropyridine-3-boronic acid

- 4-Bromo-2-chloropyridine-3-boronic acid

- 2-Bromo-4-chloropyridine-3-boronic acid

Uniqueness: 2-Bromo-3-chloropyridine-4-boronic acid is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring, which can influence the reactivity and selectivity of the compound in various chemical reactions. This unique structure makes it particularly valuable in the synthesis of specific biaryl compounds that are not easily accessible through other routes .

Actividad Biológica

2-Bromo-3-chloropyridine-4-boronic acid is a heterocyclic compound that incorporates bromine and chlorine substituents on a pyridine ring along with a boronic acid functional group. This compound is significant in organic synthesis, particularly in the context of the Suzuki-Miyaura coupling reaction, which is essential for forming carbon-carbon bonds in complex organic molecules.

Chemical Structure

The structure of this compound can be represented as follows:

The compound primarily acts through the Suzuki-Miyaura cross-coupling reaction , where it serves as a boronic acid reagent. The mechanism involves two main processes: oxidative addition and transmetalation , which are facilitated by palladium catalysts. This reaction pathway is crucial for synthesizing various biaryl compounds that are not easily accessible through other synthetic routes.

Enzyme Interactions

This compound exhibits significant biological activity by interacting with various enzymes and proteins. It can inhibit certain enzymes, leading to altered metabolic pathways and changes in gene expression. The boronic acid group can form covalent bonds with active sites of enzymes, thereby inhibiting their activity, which is critical for its application in medicinal chemistry .

Cellular Effects

The compound influences cellular functions by modulating cell signaling pathways , impacting gene expression, and altering cellular metabolism. Research indicates that at different concentrations, this compound can have varying effects on cellular processes. For instance, lower doses may have minimal impact, while higher doses can lead to significant changes in metabolic pathways .

Case Studies and Research Findings

- Study on Enzyme Inhibition :

- Influence on Microtubules :

- Pharmacokinetics :

Comparison with Similar Compounds

| Compound Name | Unique Features | Reactivity in Suzuki Coupling |

|---|---|---|

| 2-Chloropyridine-3-boronic acid | Lacks bromine substitution; different reactivity | Moderate yields |

| 4-Bromo-2-chloropyridine-3-boronic acid | Different positioning of halogens; unique reactivity | High yields |

| 2-Bromo-4-chloropyridine-3-boronic acid | Different halogen positions; affects selectivity | Variable yields |

This table illustrates how the unique positioning of bromine and chlorine atoms in this compound enhances its reactivity compared to similar compounds.

Propiedades

IUPAC Name |

(2-bromo-3-chloropyridin-4-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BBrClNO2/c7-5-4(8)3(6(10)11)1-2-9-5/h1-2,10-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBFYDECHVMPQHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=NC=C1)Br)Cl)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BBrClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590359 |

Source

|

| Record name | (2-Bromo-3-chloropyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003043-31-9 |

Source

|

| Record name | (2-Bromo-3-chloropyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.